3-Amino-2-nitrobenzaldehyde chemical properties
3-Amino-2-nitrobenzaldehyde chemical properties
An In-Depth Technical Guide to 3-Amino-2-nitrobenzaldehyde: Properties, Synthesis, and Applications
Introduction
3-Amino-2-nitrobenzaldehyde is a multifunctional aromatic compound possessing a unique trifecta of reactive groups: an aldehyde, a primary amine, and a nitro group. Its chemical structure, characterized by the ortho-positioning of the amino and nitro substituents adjacent to a formyl group, designates it as a highly valuable and versatile intermediate in advanced organic synthesis. While many substituted benzaldehydes are workhorses in chemical manufacturing, the specific 1,2,3-substitution pattern of this molecule creates a unique electronic and steric environment, unlocking pathways to complex heterocyclic scaffolds that are of paramount interest to medicinal chemists and materials scientists.
This guide serves as a technical deep-dive for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its chemical behavior, offering field-proven insights into its synthetic utility. We will explore its core physicochemical properties, propose logical synthetic routes, dissect its reactivity, and illustrate its potential as a precursor to high-value molecular architectures.
Section 1: Physicochemical and Spectroscopic Properties
The foundational properties of a chemical entity dictate its handling, reactivity, and analytical characterization. While extensive experimental data for 3-Amino-2-nitrobenzaldehyde is not widely published, we can consolidate its computed data and infer its physical state from analogous compounds.
Core Physicochemical Data
The following table summarizes the key computed physicochemical properties for 3-Amino-2-nitrobenzaldehyde.
| Property | Value | Source |
| CAS Number | 1261498-24-1 | [1][2] |
| Molecular Formula | C₇H₆N₂O₃ | [1] |
| Molecular Weight | 166.13 g/mol | [1] |
| IUPAC Name | 3-amino-2-nitrobenzaldehyde | [1] |
| Appearance | Solid (Inferred) | N/A |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Exact Mass | 166.03784206 Da | [1] |
| Topological Polar Surface Area | 88.9 Ų | [1] |
| XLogP3-AA (logP) | 1.1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| SMILES | C1=CC(=C(C(=C1)N)[O-])C=O | [1] |
| InChIKey | MYJSHORNYHNRIP-UHFFFAOYSA-N | [1] |
Expert Insights: The computed LogP value of 1.1 suggests moderate lipophilicity. The molecule is expected to be a solid at room temperature, similar to its isomers like 2-nitrobenzaldehyde (m.p. 42-44 °C) and 3-nitrobenzaldehyde (m.p. 55-58 °C). Its solubility is predicted to be low in water but good in common organic solvents such as ethanol, acetone, and chloroform.
Spectroscopic Profile (Predicted)
Lacking published spectra, we can predict the key spectroscopic features based on the molecule's functional groups. This is crucial for reaction monitoring and characterization.
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¹H NMR: The spectrum in a solvent like CDCl₃ or DMSO-d₆ is expected to show distinct signals. The aldehyde proton (-CHO) would appear as a singlet far downfield, typically between δ 9.8-10.2 ppm. The three aromatic protons on the trisubstituted ring would likely appear between δ 7.0-8.5 ppm, with coupling patterns (doublets, triplets) dictated by their positions relative to each other. The amine (-NH₂) protons would present as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
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¹³C NMR: Approximately seven distinct carbon signals would be expected. The aldehyde carbonyl carbon is the most deshielded, appearing around δ 190 ppm. The six aromatic carbons would resonate in the δ 110-160 ppm range, with the carbons attached to the electron-withdrawing nitro group and the electron-donating amino group showing characteristic upfield or downfield shifts.
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Infrared (IR) Spectroscopy: The IR spectrum would be rich with information. Key vibrational bands would include:
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N-H stretching: Two sharp peaks around 3350-3450 cm⁻¹ for the primary amine.
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C-H stretching (aromatic/aldehyde): Signals just above 3000 cm⁻¹ and around 2850/2750 cm⁻¹, respectively.
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C=O stretching (aldehyde): A strong, sharp absorption around 1700-1710 cm⁻¹.
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N=O stretching (nitro): Two strong bands, typically near 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
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C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its exact mass (166.0378). Common fragmentation patterns would involve the loss of the aldehyde group (-29 Da for CHO) or the nitro group (-46 Da for NO₂).
Section 2: Synthesis and Purification
A robust and scalable synthesis is critical for the utilization of any chemical building block. While a specific, optimized protocol for 3-Amino-2-nitrobenzaldehyde is not prominently documented in standard literature, a logical synthetic pathway can be designed based on established organic chemistry principles. A plausible approach involves the selective reduction of a suitable dinitro precursor.
Proposed Synthetic Pathway: Selective Reduction
The synthesis can be envisioned starting from 2,3-dinitrobenzaldehyde. The challenge lies in the selective reduction of one nitro group (at the 3-position) while leaving the other (at the 2-position) and the aldehyde intact. Reagents like sodium sulfide (Na₂S) or ammonium sulfide ((NH₄)₂S) in aqueous or alcoholic solutions are known to be effective for the selective reduction of one nitro group in dinitro-aromatic compounds, particularly when steric or electronic factors differentiate the two groups.
Caption: Proposed synthesis of 3-Amino-2-nitrobenzaldehyde.
Experimental Protocol (Hypothetical)
This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of a new, more polar spot for the product.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2,3-dinitrobenzaldehyde in a 1:1 mixture of ethanol and water.
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Reagent Preparation: In a separate beaker, prepare a solution of sodium sulfide nonahydrate (approx. 1.2 equivalents) in water.
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Addition: Gently warm the solution of the dinitrobenzaldehyde to approximately 60-70 °C. Add the sodium sulfide solution dropwise over 30 minutes. An exothermic reaction and a color change are expected.
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Reaction Monitoring: Stir the reaction mixture at 70 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent), checking for the consumption of the starting material. The reaction may take 2-4 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The product may precipitate as a solid.
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Extraction: If the product does not precipitate, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure to yield the crude product.
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Final Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to obtain pure 3-Amino-2-nitrobenzaldehyde.
Section 3: Chemical Reactivity and Synthetic Utility
The true value of 3-Amino-2-nitrobenzaldehyde lies in the orchestrated reactivity of its three functional groups. This enables its use in domino or one-pot reactions to rapidly build molecular complexity, a highly sought-after attribute in drug discovery.
Core Reactivity Principles
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Aldehyde Group: As an electrophilic center, the aldehyde is primed for nucleophilic attack. It readily undergoes condensation reactions with primary amines to form Schiff bases (imines), with active methylene compounds (Knoevenagel condensation), and with phosphorus ylides (Wittig reaction).[3]
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Amino Group: This nucleophilic primary amine can react with electrophiles. However, its most significant role is in intramolecular cyclization reactions.
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Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution. Its key function in synthesis is as a latent amino group; it can be selectively reduced under various conditions (e.g., Fe/AcOH, H₂/Pd-C, SnCl₂) to an amine.[4]
Application in Heterocyclic Synthesis: The Friedländer Annulation
A powerful application of this building block is in the synthesis of substituted quinolines and related heterocycles. The Friedländer synthesis traditionally involves the reaction of a 2-aminobenzaldehyde with a compound containing an activated methylene group (e.g., a ketone).[4] By using 3-Amino-2-nitrobenzaldehyde, one can perform a domino reaction: in-situ reduction of the nitro group followed by an intramolecular cyclization.
This "reductive cyclization" strategy is exceptionally efficient. For instance, reacting 3-Amino-2-nitrobenzaldehyde with a β-ketoester in the presence of a reducing agent can lead to substituted quinoline derivatives in a single step.
Sources
- 1. 3-Amino-2-nitrobenzaldehyde | C7H6N2O3 | CID 70700944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Amino-2-nitrobenzaldehyde | CAS#:1261498-24-1 | Chemsrc [chemsrc.com]
- 3. ojs.wiserpub.com [ojs.wiserpub.com]
- 4. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
